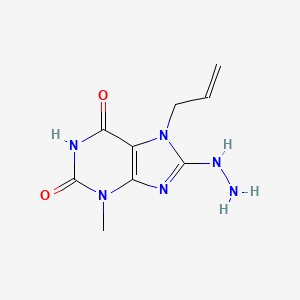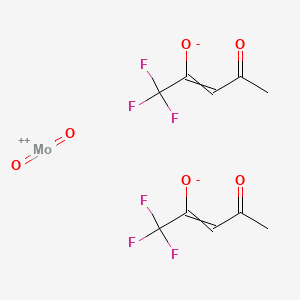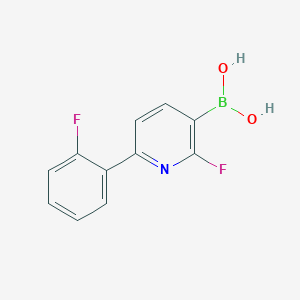
(5-(Pyridin-3-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Pyridin-3-yl)furan-2-yl)boronic acid is an organic compound with the molecular formula C9H8BNO3 It is a boronic acid derivative that features a pyridine ring and a furan ring, both of which are aromatic heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)furan-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce a boronic acid group at a specific position on the pyridine or furan ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines or halofurans with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine or furan ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
化学反応の分析
Types of Reactions
(5-(Pyridin-3-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Cross-Coupling: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides are used under acidic or basic conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine or furan derivatives.
Cross-Coupling: Biaryl compounds or other complex organic molecules.
科学的研究の応用
(5-(Pyridin-3-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-(Pyridin-3-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring instead of a furan ring, exhibiting different biological activities.
Borinic acids: Compounds with two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
Uniqueness
(5-(Pyridin-3-yl)furan-2-yl)boronic acid is unique due to its combination of a pyridine ring and a furan ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with particular biological targets, making it valuable in various research and industrial applications.
特性
分子式 |
C9H8BNO3 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC名 |
(5-pyridin-3-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6,12-13H |
InChIキー |
HQGOSGJTBLSEEZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(O1)C2=CN=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)



![{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate](/img/structure/B14080439.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080447.png)

![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)


